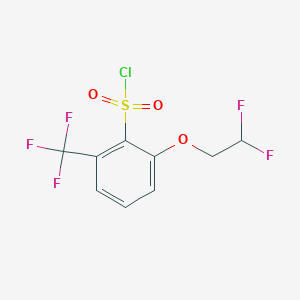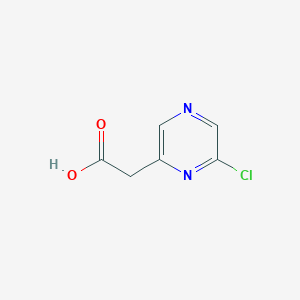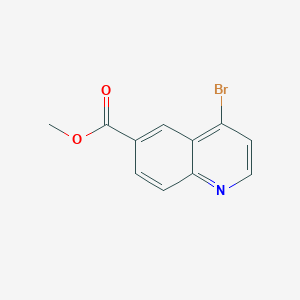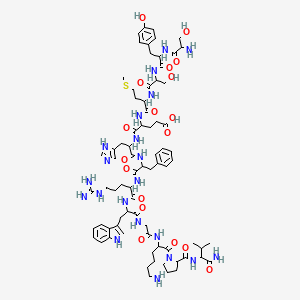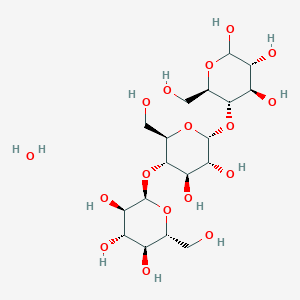
Maltotriose hydrate
Overview
Description
Maltotriose hydrate is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the digestive enzyme alpha-amylase, which hydrolyzes amylose in starch . Maltotriose is the shortest chain oligosaccharide that can be classified as maltodextrin .
Mechanism of Action
Target of Action
Maltotriose hydrate primarily targets the digestive enzyme alpha-amylase, a common enzyme in human saliva . This enzyme acts on amylose in starch, leading to the production of maltotriose .
Mode of Action
This compound interacts with its target, alpha-amylase, through a process of hydrolysis . This interaction results in the breakdown of the α-1,4 glycosidic bonds in maltotriose, leading to the release of glucose units .
Biochemical Pathways
The action of this compound affects the starch metabolism pathway . The hydrolysis of maltotriose by alpha-amylase leads to the production of glucose, which can then enter glycolysis, a key metabolic pathway for the production of energy .
Result of Action
The molecular effect of this compound’s action is the breakdown of the α-1,4 glycosidic bonds, resulting in the release of glucose units . On a cellular level, this provides a source of energy for cells once the glucose is further metabolized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of alpha-amylase, which is required for the hydrolysis of maltotriose, can affect the rate at which maltotriose is broken down . Additionally, factors such as pH and temperature could potentially impact the stability and activity of this compound.
Biochemical Analysis
Biochemical Properties
Maltotriose hydrate is involved in several biochemical reactions, primarily as a substrate for enzymes such as alpha-glucosidases and maltases. These enzymes hydrolyze this compound into glucose molecules, which can then be utilized in metabolic pathways. In yeast, this compound is actively transported into the cell by the AGT1 permease and hydrolyzed by intracellular invertase . This hydrolysis is crucial for the efficient fermentation of this compound, especially in industrial processes like brewing and ethanol production .
Cellular Effects
This compound influences various cellular processes, particularly in yeast cells. It is actively transported into the cell and hydrolyzed to glucose, which is then used in glycolysis and other metabolic pathways. This process impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can induce the expression of genes encoding maltose and maltotriose transporters, enhancing the cell’s ability to utilize these sugars .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and transporters. The AGT1 permease facilitates the active transport of this compound into the cell, where it is hydrolyzed by intracellular invertase . This hydrolysis releases glucose molecules, which are then funneled into various metabolic pathways. The regulation of gene expression related to this compound metabolism is also influenced by the availability of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its hydrolysis by enzymes like alpha-glucosidases can lead to the production of glucose over time . Long-term studies have shown that the presence of this compound can sustain cellular metabolism and fermentation processes, making it a valuable substrate in industrial applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is efficiently metabolized and utilized in energy production. At high doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. Studies have shown that excessive intake of this compound can lead to metabolic imbalances and disruptions in normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It is hydrolyzed by alpha-glucosidases into glucose, which is then phosphorylated and enters glycolysis. The glucose derived from this compound can also be used in the synthesis of glycogen and other polysaccharides . The interaction of this compound with enzymes like alpha-amylase and maltase is crucial for its metabolism and utilization in these pathways .
Transport and Distribution
Within cells, this compound is transported by specific permeases such as AGT1. This transporter facilitates the active uptake of this compound into the cytoplasm, where it is hydrolyzed by intracellular enzymes . The distribution of this compound within tissues depends on the expression of these transporters and the availability of the compound in the extracellular environment .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it undergoes hydrolysis by intracellular enzymes. The presence of this compound in specific cellular compartments can influence its activity and function. For example, the targeting of this compound to the cytoplasm by transporters like AGT1 ensures its efficient utilization in metabolic pathways . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maltotriose can be prepared by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a time of 6 hours, pH of 5.0, temperature of 45°C, amount of pullulanase at 10 ASPU/g, and a concentration of pullulan at 3% (w/v) .
Industrial Production Methods: In industrial settings, maltotriose is often produced through the enzymatic hydrolysis of starch using alpha-amylase. This process involves the random hydrolysis of α-1,4 glycosidic bonds in amylose, resulting in the formation of maltotriose and maltose .
Chemical Reactions Analysis
Types of Reactions: Maltotriose undergoes hydrolysis reactions, where it is broken down into glucose molecules by enzymes such as sucrase-isomaltase and maltase-glucoamylase .
Common Reagents and Conditions: The hydrolysis of maltotriose typically involves enzymes like alpha-amylase, sucrase-isomaltase, and maltase-glucoamylase under physiological conditions (pH around 7.0 and body temperature) .
Major Products Formed: The primary product of maltotriose hydrolysis is glucose .
Scientific Research Applications
Maltotriose hydrate has several applications in scientific research:
Comparison with Similar Compounds
Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.
Maltotetraose: A tetrasaccharide composed of four glucose molecules linked by α-1,4 glycosidic bonds.
Comparison: Maltotriose is unique in that it is the shortest chain oligosaccharide classified as maltodextrin . Unlike maltose, which consists of only two glucose units, maltotriose has three, making it more complex and providing different functional properties. Maltotetraose, on the other hand, has four glucose units, making it longer and potentially more challenging to hydrolyze compared to maltotriose .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-HNNWOXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584977 | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-63-3, 207511-08-8 | |
| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


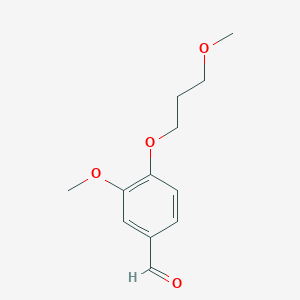
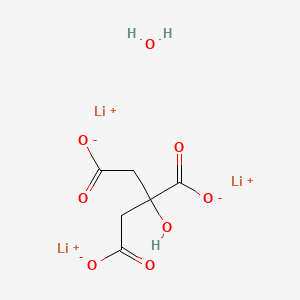
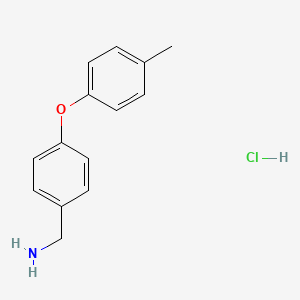
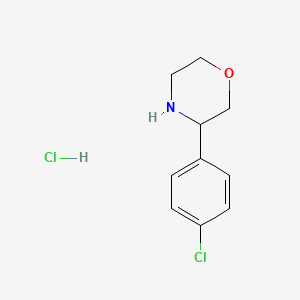
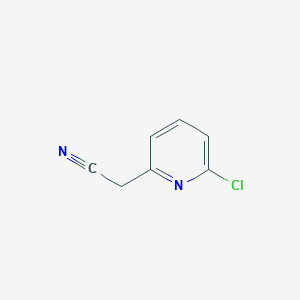
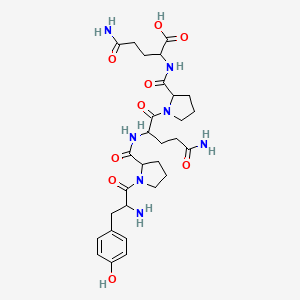


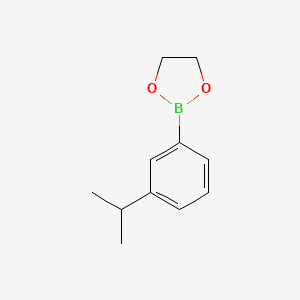
![4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline](/img/structure/B1591411.png)
